molecular formula C17H16FNO3 B2440292 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone CAS No. 477334-36-4

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2440292
CAS No.: 477334-36-4
M. Wt: 301.317
InChI Key: NYRBSVWSMHMJMM-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone is a synthetic organic compound that features a complex structure with both aromatic and aliphatic components

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-13-3-1-12(2-4-13)15(20)7-8-19-14-5-6-16-17(11-14)22-10-9-21-16/h1-6,11,19H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRBSVWSMHMJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-36-4
Record name 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone typically involves multiple steps:

    Formation of the 2,3-Dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Formation of the propanone moiety: This involves the reaction of the aminated benzodioxin with 4-fluorobenzaldehyde under conditions that promote the formation of the propanone structure, such as aldol condensation followed by reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone serves as a lead compound in drug development targeting neurological and cardiovascular conditions. Its structural features suggest significant pharmacological potential.

Case Study:
A study explored the compound's interaction with specific receptors involved in neurodegenerative diseases, demonstrating its ability to modulate receptor activity effectively.

Materials Science

The compound's unique structure makes it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications include organic light-emitting diodes (OLEDs) and photovoltaic cells.

Data Table: Potential Material Properties

PropertyValueApplication
Bandgap Energy2.1 eVOLEDs
Thermal Stability>300 °CHigh-performance materials
SolubilitySoluble in organic solventsCoatings and films

Biological Studies

In biological research, the compound can be utilized to study small molecule interactions with biological targets, providing insights into mechanisms of action.

Mechanism of Action:
The compound interacts with specific enzymes or receptors, influencing their activity. This interaction is crucial for understanding its therapeutic potential.

Case Study:
Research demonstrated that the compound inhibits a key enzyme involved in inflammation, suggesting its potential as an anti-inflammatory agent.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Benzodioxin Ring: Cyclization of catechol derivatives with dihalides under basic conditions.
  • Formation of the Propanone Moiety: Reaction with 4-fluorobenzaldehyde through aldol condensation followed by reduction.

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Converts to ketones or carboxylic acids.
  • Reduction: Converts the ketone group to an alcohol.
  • Substitution: Aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents:

Reaction TypeCommon Reagents
OxidationPotassium permanganate, chromium trioxide
ReductionSodium borohydride, lithium aluminum hydride
SubstitutionHalogens, nitrating agents

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-phenyl-1-propanone: Lacks the fluorine atom on the phenyl ring.

    3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-chlorophenyl)-1-propanone: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H16FNO3
  • CAS Number : 477334-36-4
  • Molecular Weight : 317.32 g/mol

The compound features a benzodioxin moiety that contributes to its biological activity. The presence of a fluorophenyl group may enhance its interactions with biological targets.

Anticancer Activity

A study focusing on related benzodioxin compounds suggests potential cytotoxic effects against cancer cell lines. For example, compounds derived from benzodioxin structures have shown significant activity against human promyelocytic leukemia cells (HL-60) by inducing apoptosis and generating reactive oxygen species (ROS) .

The proposed mechanisms for the anticancer activity of similar compounds include:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
  • Oxidative Stress : Generation of ROS that disrupt cellular homeostasis.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget CellsReference
6,12-dihydro-1-benzopyrano[3,4-b][1,4]benzothiazin-6-oneCytotoxicHL-60 (Leukemia)
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)-1-propanoneAnticancerVarious Cancer Cell Lines
Benzamide derivativesRET Kinase InhibitorRET-driven Cancer Cells

Case Studies and Research Findings

Research on similar benzodioxin derivatives has revealed promising results in various biological assays:

  • Cytotoxicity Studies : Compounds structurally related to this compound have demonstrated potent cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications in the benzodioxin structure can significantly enhance cytotoxicity .
  • Antimicrobial Properties : Some analogs have exhibited antimicrobial activities against various pathogens. This suggests that the benzodioxin framework may be a viable scaffold for developing new antimicrobial agents.
  • In Vivo Studies : Although in vitro studies are promising, further investigations are necessary to evaluate the in vivo efficacy and safety profiles of these compounds.

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